Lutetium arsenide

Epitaxial integration Semimetal/semiconductor heterostructure Molecular beam epitaxy

Lutetium arsenide (LuAs, CAS 12005-94-6) is a binary rare-earth monopnictide that crystallizes in the rock-salt (NaCl, B1) structure with space group Fm-3m. It belongs to the class of semimetallic lanthanide arsenides characterized by a small overlap between valence and conduction bands, yielding a compensated charge-carrier system.

Molecular Formula AsLu
Molecular Weight 249.8884 g/mol
CAS No. 12005-94-6
Cat. No. B14714075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium arsenide
CAS12005-94-6
Molecular FormulaAsLu
Molecular Weight249.8884 g/mol
Structural Identifiers
SMILES[As]#[Lu]
InChIInChI=1S/As.Lu
InChIKeyZTVSZKHALKTTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium Arsenide (LuAs) CAS 12005-94-6: Crystal Structure, Phase System, and High-Purity Feedstock Availability


Lutetium arsenide (LuAs, CAS 12005-94-6) is a binary rare-earth monopnictide that crystallizes in the rock-salt (NaCl, B1) structure with space group Fm-3m [1]. It belongs to the class of semimetallic lanthanide arsenides characterized by a small overlap between valence and conduction bands, yielding a compensated charge-carrier system. The As–Lu phase diagram confirms LuAs as the sole stable compound in the binary system, with a congruent melting point near 1500 °C [2]. Commercially, LuAs is available as 99.999% (5N) purity ingot, lump, powder, sputtering target, and wafer forms intended for scientific research and prototype development [3]. Its combination of structural simplicity, diamagnetic ground state, and compatibility with III-V semiconductor epitaxy distinguishes it within the broader rare-earth arsenide family.

Why Lutetium Arsenide Cannot Be Simply Replaced by Other Rare-Earth Monopnictides: Quantitative Property Divergence


Rare-earth monopnictides (RE-Vs) share a common rock-salt crystal structure, yet their electronic, mechanical, and transport properties diverge sharply with the choice of lanthanide and pnictogen. For example, substituting As for N, P, Sb, or Bi in lutetium monopnictides alters the lattice constant by up to 32%, the bulk modulus by a factor of 3, and the elastic constant C11 by a factor of 2.4 [1]. Similarly, replacing Lu with another rare earth (e.g., Er, Yb, La) introduces magnetic ordering (ErAs is paramagnetic with antiferromagnetic correlations, YbAs orders antiferromagnetically at 0.5 K) or changes the degree of band filling, which directly impacts emergent phenomena such as extreme magnetoresistance (XMR) and magnetostriction [2]. LuAs uniquely combines a moderate 5.68 Å lattice constant, diamagnetic ground state, topologically trivial band structure, and compensated semimetallic transport—a combination not replicated by any other RE-V compound. These non-interchangeable property sets are documented quantitatively below.

Quantitative Procurement-Relevant Differentiation Evidence for Lutetium Arsenide (LuAs) Against Its Closest Analogs


Lattice Constant Matching to GaAs: LuAs (Δ ≈ 0.5%) vs. ErAs (Δ ≈ 1.6%) for Epitaxial III-V Integration

LuAs exhibits a significantly smaller lattice mismatch with GaAs (a = 5.653 Å) than the widely used analog ErAs. The experimental lattice constant of LuAs is a = 5.68 Å [1], yielding a near-perfect cubic-on-cubic mismatch of approximately +0.47% (Δa/a ≈ 0.5%). In contrast, ErAs has a lattice constant of 5.74 Å, producing a mismatch of ≈ +1.6% with GaAs [2]. This 3.2× reduction in lattice strain enables the growth of thicker coherent LuAs films and reduces interfacial dislocation density, which is critical for device-quality buried metallic layers.

Epitaxial integration Semimetal/semiconductor heterostructure Molecular beam epitaxy

Nonsaturating Extreme Magnetoresistance (XMR) with Nonquadratic Field Dependence: LuAs Shows B^1.65 Behavior up to 60 T

LuAs displays an unsaturated extreme magnetoresistance (XMR) that deviates markedly from the semiclassical B² dependence commonly observed in topological semimetals. Single-crystal LuAs exhibits a nonsaturating XMR with an anomalous magnetic-field dependence of B^1.65, measured over more than two decades in magnetic field strength up to nearly 60 T [1]. This behavior is accompanied by a very large electronic magnetostriction, providing direct evidence for field-dependent variation of electron and hole concentrations. Unlike YbAs, which also shows XMR but with antiferromagnetic ordering at T_N = 0.5 K that introduces spin-scattering contributions, LuAs remains diamagnetic and topologically trivial [2]. The absence of magnetic ordering makes LuAs a cleaner model system for isolating the intrinsic charge-compensation mechanism of XMR.

Magnetotransport Extreme magnetoresistance Compensated semimetals

Semimetallic Charge Transport with Carrier-Type Reversal: Electron and Hole Densities Quantified in Polycrystalline LuAs

LuAs exhibits a well-characterized compensated semimetallic transport with a temperature-driven reversal of the majority carrier type. Hall-effect measurements on polycrystalline LuAs with residual resistivity ratio (RRR) = 2.52 reveal that at 4 K the material is electron-dominated with n = 1.52 × 10²⁰ cm⁻³ and p = 1.12 × 10²⁰ cm⁻³ [1]. Upon warming, the carrier imbalance decreases, passes through a minimum near 80 K, and reverses to p-type dominance at 300 K with n = 9.4 × 10¹⁹ cm⁻³ and p = 1.42 × 10²⁰ cm⁻³. This carrier compensation is directly responsible for the nonsaturating XMR. In comparison, ErAs films exhibit electron-dominated transport with n ≈ 1.8 × 10²⁰ cm⁻³ and p ≈ 3.3 × 10²⁰ cm⁻³, showing a persistent p-type majority across the measured temperature range [2]. The crossover behavior in LuAs is a distinctive feature absent in ErAs.

Charge transport Semimetal Carrier compensation

Elastic Stiffness C11 and Bulk Modulus Positioning: LuAs Occupies a Distinct Intermediate Regime Among Lutetium Monopnictides

First-principles DFT calculations (GGA+U with spin-orbit coupling) place LuAs at an intermediate mechanical position within the lutetium monopnictide series. LuAs has an elastic constant C11 = 188.58 GPa (theory) / 191.94 GPa (GGA+SOC), compared to LuN (C11 = 360.56 GPa), LuP (215.15 GPa), LuSb (149.88 GPa), and LuBi (126.63 GPa) [1]. Its bulk modulus B = 79.91 GPa (theory, experimental 85 ± 3 GPa) is similarly intermediate between LuP (89.36 GPa) and LuSb (61.73 GPa). The Cauchy pressure C12−C44 = −19.99 GPa (negative) and Pugh's ratio B/G = 1.41 indicate brittle character with directional bonding [1]. This stiffness positioning implies that LuAs provides a compromise between the extreme hardness of LuN and the softness of LuSb, relevant for strain engineering in epitaxial multilayers.

Elastic properties DFT calculations Mechanical stability

High-Value Application Scenarios for Lutetium Arsenide (LuAs) Driven by Quantified Differentiation


Epitaxial Semimetal Contacts and Buried Conducting Layers in III-V High-Speed Electronics and Optoelectronics

The 0.5% lattice mismatch of LuAs with GaAs—3.2× smaller than ErAs [1]—enables the growth of thick, coherent, and electrically continuous LuAs films as buried ohmic contacts, transparent electrodes, and current-spreading layers in GaAs-based heterojunction bipolar transistors (HBTs), laser diodes, and infrared photodetectors. Successful MBE growth of single-crystal (100) LuAs on (100) GaAs has been demonstrated, with room-temperature resistivity of ~90 μΩ·cm for epitaxial films [2], providing a low-resistance metallic pathway without compromising the crystalline quality of overgrown III-V layers.

Benchmark Material for Extreme Magnetoresistance Research and High-Field Sensor Prototyping

LuAs serves as an ideal model system for disentangling the intrinsic charge-compensation mechanism of XMR from topological and magnetic contributions, because it is topologically trivial and diamagnetic yet exhibits nonsaturating XMR with B^1.65 dependence up to 60 T [3]. This property, combined with the absence of a magnetic phase transition (unlike YbAs with T_N = 0.5 K), makes single-crystal LuAs the preferred reference compound for high-field magnetoresistive sensor development and for testing theories of compensated semimetals.

Thermoelectric Device Components Exploiting Compensated Carrier Transport and Temperature-Tunable Polarity

The temperature-driven carrier-type reversal in LuAs—from n-type at 4 K (n = 1.52×10²⁰ cm⁻³) to p-type at 300 K (p = 1.42×10²⁰ cm⁻³) [4]—enables the design of monolithic thermoelectric legs whose polarity can be tuned by operating temperature. This behavior, absent in ErAs, opens possibilities for LuAs/III-V semimetal/semiconductor nanocomposites in integrated thermoelectric generators operating across large temperature gradients, where the semimetallic LuAs inclusions serve both as electrically conductive pathways and as thermoelectrically active components.

Strain-Engineered Epitaxial Superlattices and Compliant Buffer Layers

The intermediate elastic stiffness of LuAs (C11 = 188.58 GPa) between LuN (360.56 GPa) and LuSb (149.88 GPa) [5] positions it as a mechanically tuned buffer or interlayer in epitaxial rare-earth pnictide/III-V superlattices. Its C11 value can be further compositionally adjusted by alloying with LaAs (forming La_xLu_{1-x}As), providing a design degree of freedom for strain management not achievable with harder (LuN) or softer (LuSb) monopnictides.

Quote Request

Request a Quote for Lutetium arsenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.